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2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium

Oligonucleotide Therapeutics Aptamer Stability Nuclease Resistance

Need a modified UTP that combines nuclease resistance and hydrophobic tuning without mixed nucleotide pools? Single-modification analogs (2'-OMe-UTP or 5-Me-UTP) force trade-offs between stability and duplex thermal performance. This compound solves that limitation. - **Dual modification:** 2'-O-methyl (nuclease resistance, immune evasion) + 5-methyluridine (thermal stability, hydrophobicity). - **Enzymatic compatibility:** Validated substrate for KOD DGLNK polymerase mutant (Ishida et al., 2023). - **Formulation:** Triethylammonium salt for superior solubility in organic-aqueous IVT workflows. - **SAR baseline:** Shortest 2'-O-alkyl chain control for structure-activity studies.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 52486-19-8
Cat. No. B3053256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium
CAS52486-19-8
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)
InChIKeyDWRXFEITVBNRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-OMe-5-Me-UTP Triethylammonium Salt Overview


2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium is a chemically modified nucleoside triphosphate that combines two methylations: a 2'-O-methyl on the ribose sugar and a 5-methyl on the uracil base (thymidine analog) [1]. This dual modification imparts enhanced nuclease resistance and thermal duplex stability compared to unmodified RNA or DNA, and it enables incorporation into oligonucleotides via engineered polymerases like KOD DGLNK [1]. The compound is supplied as the triethylammonium salt, which ensures solubility and compatibility with aqueous enzymatic reactions, and is routinely used in aptamer generation, in vitro transcription, and DNA synthesis tracking .

Workflow
Enzymatic oligonucleotide synthesis with engineered polymerases such as KOD DGLNK
Selection context
Dual sugar/base modification in a single nucleotide for combined nuclease resistance and hydrophobicity tuning
Format
Triethylammonium salt for improved handling in organic-aqueous systems and polymerase compatibility

2'-OMe-5-Me-UTP vs. Single-Modification UTP Analogs


Generic substitution fails because the dual 2'-O-methyl and 5-methyl modifications of this compound synergistically enhance nuclease resistance and thermal duplex stability beyond what single-modification analogs (e.g., 2'-OMe-UTP, m5UTP, pseudouridine triphosphate) or unmodified UTP can provide [1]. Engineered polymerases like KOD DGLNK exhibit distinct incorporation efficiency gradients across 2'-O-alkyl chain lengths, making 2'-OMe-5mUTP a unique substrate that balances enzymatic compatibility with optimal oligonucleotide properties [1]. Furthermore, the 5-methyl group confers specific biological activities (e.g., insertional activity toward replicating DNA) that are absent in 2'-OMe-UTP, while the 2'-O-methyl group imparts the nuclease resistance critical for therapeutic aptamer and antisense oligonucleotide development [1].

Single-modification analogs lack orthogonal benefit
2'-OMe-UTP or 5-Me-UTP alone cannot simultaneously address nuclease resistance and duplex stabilization; the dual modification profile may not transfer.
Salt form influences solubility and enzyme compatibility
Lithium or sodium salts may exhibit different organic-solvent solubility and could inhibit certain polymerases at high concentration.
Hydrophobicity context differs among alkyl-chain analogs
Longer 2'-O-alkyl variants shift hydrophobicity and nuclease-resistance ranking; replacement without review may alter selection outcomes.

2'-OMe-5-Me-UTP Performance Evidence


Nuclease Stability Ranking

Oligonucleotides containing 2'-O-methyl (2'-OMe) modifications, including 2'-O-methyl-5-methyluridine, exhibit higher resistance against nucleases compared to unmodified DNA [1]. While the study does not provide a direct numerical comparison for 2'-OMe-5mUTP versus unmodified UTP, the class-level evidence is clear: the 2'-O-alkyl-modified oligonucleotide libraries demonstrated high nuclease resistance, a critical attribute for therapeutic oligonucleotides where serum stability dictates in vivo half-life [1].

Nuclease stability rank
Reported
ON_Me ranked above unmodified DNA, below ON_Et / ON_Pr / ON_Bu in 50% FBS at 4 h.
Reported stability ranking context; baseline nuclease improvement with minimal steric footprint.
ON_Bu comparable to PS_DNA; ON_Me retains lowest stability in alkyl series.
Oligonucleotide Therapeutics Aptamer Stability Nuclease Resistance

Hydrophobicity (RP-HPLC)

The 2'-OMe modification, including 2'-O-methyl-5-methyluridine, provides higher thermal duplex stability for RNA compared to unmodified DNA [1]. This increase in melting temperature (Tm) translates to stronger and more specific target binding, which is essential for antisense oligonucleotides, siRNAs, and aptamers that rely on stable hybridization for efficacy [1].

Hydrophobicity (RP-HPLC)
Reported
ON_Me imparts moderate hydrophobicity; ranking: ON_Bu > PS_DNA ≈ ON_Pr > ON_Et > ON_Me > PO_DNA.
Defined intermediate hydrophobicity for aptamer binding property tuning.
Shorter alkyl chain reduces risk of non-specific hydrophobic interactions.
RNA Therapeutics Hybridization Affinity Duplex Stability

KOD DGLNK Incorporation Efficiency

The KOD DGLNK polymerase mutant efficiently incorporates 2'-O-alkyl-5-methyluridine triphosphates, including 2'-OMe-5mUTP, into oligonucleotides. Under optimized conditions (1.0 mM Mn2+, 150 ng/µL polymerase, 1 h incubation), fully extended products were observed for 2'-OEt-5mUTP, 2'-OPr-5mUTP, and 2'-OBu-5mUTP, with incorporation efficiency increasing with alkyl chain length: 2'-OBu-5mUTP > 2'-OPr-5mUTP > 2'-OEt-5mUTP [1]. The 2'-OMe variant serves as the baseline for this series and is readily incorporated, enabling enzymatic synthesis of fully modified oligonucleotide libraries [1].

KOD DGLNK incorporation
Head-to-head
Engineered KOD DGLNK mutant incorporates 2'-OMe-5-Me-UTP into full-length oligonucleotides; wild-type polymerases show negligible incorporation.
Enables enzymatic library synthesis; validates substrate suitability for modified aptamer selections.
Linear alkyl tolerated; branched 2'-O-isopropyl shows lower efficiency.
Enzymatic Oligonucleotide Synthesis Modified Nucleotide Incorporation KOD DNA Polymerase

Dual Modification Advantage

2'-O-alkyl-modified oligonucleotide libraries synthesized with 2'-O-alkyl-5-methyluridine triphosphates, including the 2'-OMe variant, exhibit a wide range of hydrophobicity [1]. This tunable hydrophobicity is a valuable asset in aptamer selection, as it can influence target binding affinity and specificity, and is not achievable with unmodified oligonucleotides or single-modification analogs [1].

Dual modification mechanism
Class-level
Combined 2'-O-methyl (nuclease resistance, immune evasion) and 5-methyl (thermal stability) in a single nucleotide unit.
Single-reagent approach may reduce experimental complexity; direct comparative data limited.
Quantitative mRNA performance data for this triphosphate not identified; verify in target assay.
Aptamer Selection Hydrophobicity Oligonucleotide Libraries

Triethylammonium Salt Form Benefits

2'-O-Methyl-5-methyluridine 5'-triphosphate, as a thymidine analog, exhibits insertional activity toward replicating DNA, allowing it to be used for labeling cells and tracking DNA synthesis . This property is directly comparable to other thymidine analogs like BrdU or EdU, but with the added stability benefits of the 2'-O-methyl modification, potentially improving signal-to-noise in long-term labeling studies .

Triethylammonium salt
Data to verify
Organic counterion reported to improve organic-solvent solubility and polymerase compatibility versus lithium/sodium salts.
May support enzymatic workflow handling; lot-specific purity data should be reviewed.
Lithium salt ≥90% AX-HPLC purity reported; comparable triethylammonium salt data not specifically located.
DNA Replication Cell Proliferation Assays Thymidine Analog

Analytical Specifications and Purity Profile from Reputable Vendors

Commercially available 2'-O-Methyl-5-methyluridine-5'-triphosphate from TriLink BioTechnologies is supplied at ≥90% purity by AX-HPLC, with an extinction coefficient of 10,360 L mol-1 cm-1 at 265 nm and a molecular weight of 512.19 g/mol (free acid) . These specifications are comparable to other high-quality modified nucleotide triphosphates and provide a benchmark for assessing lot-to-lot consistency in demanding applications like in vitro transcription and aptamer selection .

Quality Control Nucleotide Triphosphate Purity Analytical Specifications

2'-OMe-5-Me-UTP Application Scenarios


Enzymatic Synthesis for Aptamer Selection

The demonstrated ability of KOD DGLNK polymerase to incorporate 2'-O-alkyl-5-methyluridine triphosphates, including 2'-OMe-5mUTP, into oligonucleotides enables the generation of fully modified aptamer libraries with high nuclease resistance and tunable hydrophobicity [1]. This is a direct application of the enzymatic incorporation evidence (Section 3, Evidence Item 3) and the nuclease resistance class-level inference (Section 3, Evidence Item 1). Researchers can leverage this building block to perform in vitro selection under conditions that mimic physiological nuclease environments, increasing the likelihood of identifying therapeutically viable aptamers.

2'-O-Alkyl Modification SAR

The enhanced thermal duplex stability and nuclease resistance conferred by the 2'-OMe modification, as supported by class-level evidence (Section 3, Evidence Items 1 and 2), make 2'-OMe-5mUTP a strategic choice for incorporating into antisense oligonucleotides or siRNAs. The compound's compatibility with solid-phase synthesis (via phosphoramidite chemistry) and enzymatic synthesis provides flexibility in manufacturing, and its dual methylation ensures robust target binding and prolonged intracellular half-life, addressing key failure points in RNAi and antisense therapeutics [1].

Synthetic mRNA Dual-Modification

The thymidine analog property of 2'-O-methyl-5-methyluridine triphosphate, with its insertional activity toward replicating DNA, directly enables its use as a cell labeling reagent to track DNA synthesis (Section 3, Evidence Item 5) . Compared to traditional probes like BrdU, the 2'-O-methyl modification may provide enhanced stability in culture media and reduced non-specific incorporation, potentially improving assay signal-to-noise in long-term proliferation studies.

Cell Proliferation Tracking

As a component of platinum-derivatized homopyrimidine triplex-forming oligonucleotides (Pt-TFOs), 2'-O-methyl-5-methyluridine enables crosslinking to specific DNA sequences, such as those within the human androgen receptor (AR) gene [2]. This application leverages the compound's inherent duplex stability (Section 3, Evidence Item 2) and its compatibility with chemical conjugation strategies, offering a precise tool for gene regulation studies and potential therapeutic intervention in androgen-responsive pathways.

Application
Selection Property
Validation Focus
Enzymatic synthesis for aptamer selection
KOD DGLNK substrate compatibility
Nuclease resistance in serum-containing buffer
2'-O-Alkyl modification SAR studies
Minimal steric modification baseline
Alkyl chain length vs. stability and hydrophobicity
mRNA engineering research constructs
Dual mechanism building block
Immune recognition and translation assay endpoints
Cell proliferation tracking
Thymidine analog insertional activity
Cell division and DNA replication assays
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